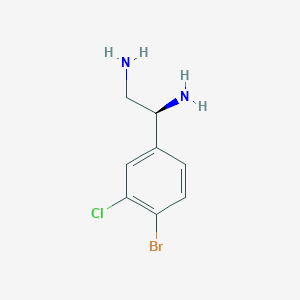
(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-bromo-3-chloroaniline.
Step 1 Formation of Intermediate: The aniline undergoes a reaction with ethylene oxide under basic conditions to form the corresponding 2-aminoethanol derivative.
Step 2 Conversion to Diamine: The 2-aminoethanol derivative is then subjected to a reductive amination process using ammonia and a reducing agent such as sodium cyanoborohydride to yield (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reductive amination step to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the bromo or chloro substituents can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding dehalogenated amines.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique substituents allow for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromo and chloro substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The ethane-1,2-diamine moiety can form hydrogen bonds and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(4-Bromo-3-methylphenyl)ethane-1,2-diamine
Uniqueness
Compared to similar compounds, (1S)-1-(4-Bromo-3-chlorophenyl)ethane-1,2-diamine is unique due to the specific combination of bromo and chloro substituents. This combination provides distinct electronic and steric properties, influencing its reactivity and binding characteristics. The presence of both halogens can enhance its stability and reactivity in various chemical and biological contexts.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and development.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrClN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
JMQOJURZEHNPKB-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)N)Cl)Br |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


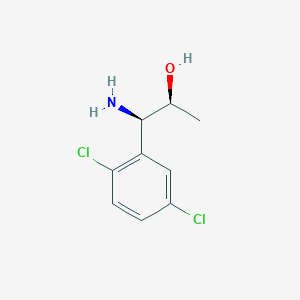

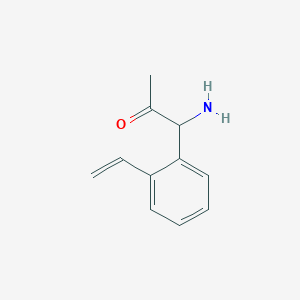
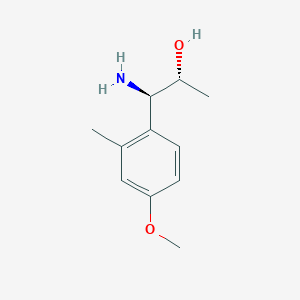

![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzoate](/img/structure/B13047958.png)


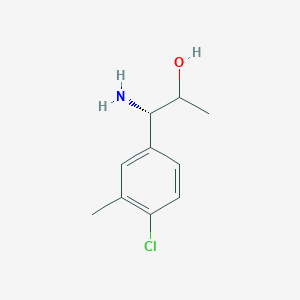
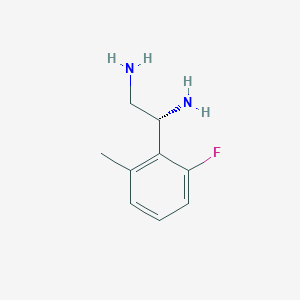
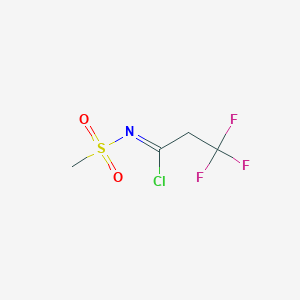

![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13048002.png)
